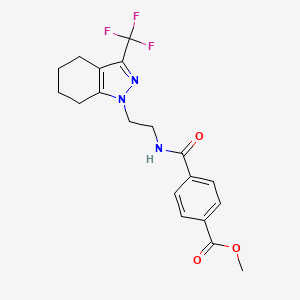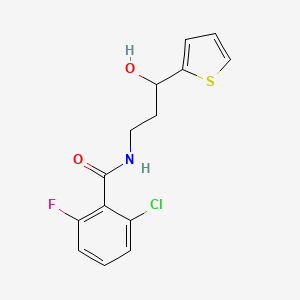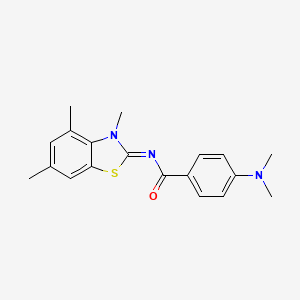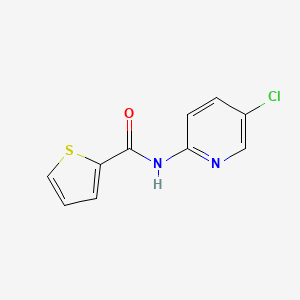![molecular formula C26H23NO6 B2748635 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630050-76-9](/img/structure/B2748635.png)
3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented. More research is needed to understand the reactivity and potential applications of this compound .Scientific Research Applications
Anticancer Activity
A series of benzamide derivatives, closely related to the queried compound, have been designed, synthesized, and evaluated for their anticancer properties. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives showed higher activity than the reference drug, etoposide, indicating potential for further development as anticancer agents (Ravinaik et al., 2021).
Synthesis and Biological Evaluation
Novel benzamide derivatives have also been synthesized and evaluated for their biological activities. One study focused on synthesizing derivatives with potential anti-inflammatory and analgesic properties, which involved complex chemical reactions and yielded compounds with significant activity against cyclooxygenase enzymes, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research on benzofuran derivatives, including azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, revealed significant antimicrobial activity against pathogens such as S. aureus and E. coli. These findings highlight the potential of such compounds in developing new antimicrobial agents (Idrees et al., 2020).
Synthesis Techniques
Innovative synthesis techniques for dihydrobenzofurans and benzofurans have been developed, involving arynes and formamides followed by trapping with zinc enolates. These methods provide a straightforward approach to synthesizing compounds that could have various applications in medicinal chemistry and drug development (Yoshioka et al., 2013).
Future Directions
The future directions for research on “3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide” could include elucidating its synthesis, determining its molecular structure, understanding its reactivity, investigating its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)23(28)25-22(18-7-5-6-8-19(18)33-25)27-26(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXLITMRQYTLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2748552.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B2748554.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)







![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

